molecular formula C7H13NO3 B13239469 Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate

Cat. No.: B13239469
M. Wt: 159.18 g/mol
InChI Key: MFDAZFNLGQYYMB-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate is a heterocyclic compound featuring a five-membered oxazolidine ring with a methyl group at position 5 and an ethyl carboxylate ester substituent. This structure confers unique physicochemical properties, such as moderate polarity and stereochemical flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

ethyl 5-methyl-1,3-oxazolidine-5-carboxylate

InChI

InChI=1S/C7H13NO3/c1-3-10-6(9)7(2)4-8-5-11-7/h8H,3-5H2,1-2H3

InChI Key

MFDAZFNLGQYYMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,3-oxazolidine-5-carboxylate typically involves the reaction of ethyl chloroformate with 2-amino-2-methyl-1-propanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxazolidinones

    Reduction: Alcohol derivatives

    Substitution: Various substituted oxazolidines

Scientific Research Applications

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,3-oxazolidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes or receptors, thereby altering their activity and leading to desired biological effects.

Comparison with Similar Compounds

Chlozolinate (Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate)

Structural Differences :

  • Substituents : Chlozolinate includes a 3,5-dichlorophenyl group at position 3 and two keto groups (2,4-dioxo) on the oxazolidine ring, unlike the parent compound, which lacks these substituents.
  • Bioactivity : Chlozolinate is a fungicide and acaricide, but its use is prohibited in several regions (e.g., Serbia) due to regulatory concerns . The dichlorophenyl and dioxo groups enhance its pesticidal activity but also contribute to environmental persistence.
Property Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate Chlozolinate
Core Structure Oxazolidine Oxazolidine with 2,4-dioxo and dichlorophenyl
Key Substituents Methyl, ethyl ester 3,5-Dichlorophenyl, methyl, dioxo groups
Applications Synthetic intermediate Banned pesticide
Regulatory Status Not regulated Prohibited in multiple jurisdictions
Bioactivity Limited data Fungicidal, acaricidal

Pyrazole Derivatives (e.g., Ethyl 3-aryl-5-methyl-1-phenyl-1H-pyrazol-4-carboxylate)

Structural Differences :

  • Heterocycle : Pyrazole derivatives feature a five-membered ring with two adjacent nitrogen atoms, contrasting with the oxygen and nitrogen in oxazolidines.
  • Bioactivity : These compounds exhibit antimicrobial and antioxidant activities due to their ability to scavenge free radicals (e.g., DPPH assay) and protect DNA .
Property This compound Pyrazole Derivatives
Core Structure Oxazolidine Pyrazole
Key Functional Groups Ester, methyl Aryl, ester, hydrazide
Bioactivity Hypothetical: Mild bioactivity Antimicrobial (Gram+/Gram-), antioxidant
Synthetic Route Likely via cycloaddition or esterification 1,3-Dipolar cycloaddition of nitrile imines

Research Findings and Mechanistic Insights

Impact of Substituents on Bioactivity

  • Electron-Withdrawing Groups : The 3,5-dichlorophenyl group in Chlozolinate enhances electrophilicity, improving binding to fungal targets but increasing toxicity .
  • Methyl and Ester Groups : In this compound, the methyl group may stabilize the ring conformation, while the ester improves solubility for synthetic applications.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Bioactivity Applications References
This compound Oxazolidine Methyl, ethyl ester Not reported Synthetic intermediate N/A
Chlozolinate Oxazolidine 3,5-Dichlorophenyl, dioxo, methyl Fungicidal Banned pesticide
Ethyl 3-aryl-5-methyl-pyrazole-4-carboxylate Pyrazole Aryl, methyl, ester, hydrazide Antimicrobial Pharmaceuticals

Table 2: Regulatory and Environmental Data

Compound Regulatory Status Environmental Persistence Toxicity Profile
This compound Unregulated Low (estimated) Unknown
Chlozolinate Banned in Serbia, EU High High
Pyrazole derivatives Varies by jurisdiction Moderate Moderate

Biological Activity

Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of oxazolidines, which are five-membered heterocycles featuring nitrogen and oxygen atoms. The presence of the carboxylate group enhances its solubility and reactivity, making it a versatile candidate for drug development.

The antimicrobial activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This is achieved through interaction with the ribosomal subunits, similar to other oxazolidinone derivatives like linezolid. The compound's structure allows it to bind effectively to the bacterial ribosome, disrupting normal function and leading to bacterial cell death.

Case Studies

  • In Vitro Studies : Research has shown that derivatives of oxazolidines exhibit broad-spectrum antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, a study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 16 μg/mL against Bacillus subtilis, indicating potent antibacterial properties .
  • Clinical Relevance : The compound's potential against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted in various studies. Its effectiveness in overcoming antibiotic resistance mechanisms makes it a promising candidate for further development in clinical settings .

This compound exhibits anticancer properties by inducing apoptosis in cancer cells. This is facilitated through the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings

  • Cytotoxicity Assays : In vitro assays have demonstrated that the compound has significant cytotoxic effects on various cancer cell lines. For example, it showed inhibition rates exceeding 70% against colon cancer cell lines (HCT-116) and non-small cell lung cancer (NCI-H460) at specific concentrations .
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell growth regulation, providing insights into its potential as a targeted therapy .

Comparative Biological Activity Table

Activity Type Target Organisms/Cells MIC/IC50 Values Reference
AntibacterialStaphylococcus aureus16 μg/mL
AntibacterialBacillus subtilis16 μg/mL
AnticancerHCT-116 (Colon Cancer)IC50 = 72.14%
AnticancerNCI-H460 (Lung Cancer)IC50 = 80.92%

Q & A

Q. How can I design a synthetic route for Ethyl 5-methyl-1,3-oxazolidine-5-carboxylate?

A plausible method involves 1,3-dipolar cycloaddition reactions , leveraging the enolic form of ethyl acetoacetate as a dipolarophile. For instance, nitrile imines generated in situ from hydrazones can react with ethyl acetoacetate under oxidative conditions (e.g., Chloramine-T catalysis) to form oxazolidine derivatives. Optimization of reaction parameters (solvent, temperature, and stoichiometry) is critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the oxazolidine ring structure and substituent positions. For example, the methyl group at C5 and the ethoxycarbonyl moiety exhibit distinct splitting patterns.
  • IR Spectroscopy : Stretching frequencies for the ester carbonyl (~1700–1750 cm1^{-1}) and oxazolidine C-O bonds (~1100–1250 cm1^{-1}) are diagnostic.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C7_7H11_{11}NO3_3) and isotopic patterns .

Q. What safety protocols should be followed during experimental handling?

While specific toxicity data for this compound may be limited, general precautions for oxazolidines include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with oxidizing agents to prevent decomposition into toxic gases like CO or NOx_x .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure and hydrogen-bonding networks?

  • Data Collection : Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Structure Refinement : Employ SHELXL (evidence 1) for small-molecule refinement, optimizing parameters like anisotropic displacement and occupancy.
  • Hydrogen-Bond Analysis : Apply graph-set notation (e.g., Etter’s formalism) to classify motifs (e.g., D(2,2)\text{D}(2,2) for dimeric interactions). Tools like ORTEP-3 (evidence 2) visualize thermal ellipsoids and intermolecular contacts .

Q. What strategies can identify reaction intermediates or side products during synthesis?

  • Chromatographic Monitoring : Use TLC or HPLC to track reaction progress. For example, intermediates like hydrazones or pyrazolines may appear as distinct spots/peaks.
  • Tandem MS/MS : Fragmentation patterns help characterize unstable intermediates (e.g., nitrile imines).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and reaction pathways, aiding in mechanistic elucidation .

Q. How can the compound’s catalytic or bioactivity potential be evaluated?

  • Catalytic Screening : Test its role in asymmetric catalysis (e.g., organocatalysis for C-C bond formation). Compare enantiomeric excess (ee) via chiral HPLC.
  • Antimicrobial Assays : Use microbroth dilution against E. coli or S. aureus to determine MIC values. Structural analogs like pyrazole derivatives (evidence 17) show enhanced activity with bulky substituents.
  • Antioxidant Studies : Measure radical scavenging (DPPH assay) or metal chelation capacity, correlating results with substituent electronic effects .

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